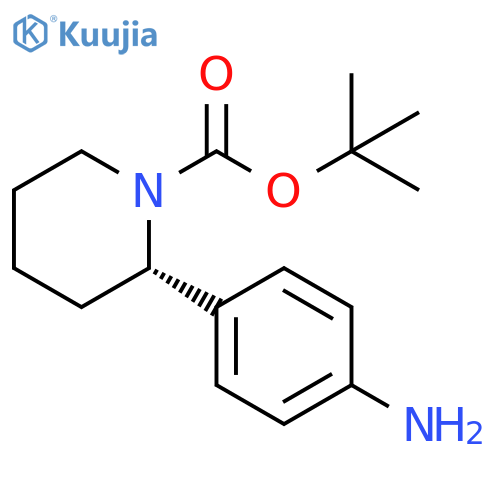

Cas no 1260220-48-1 (tert-butyl (2S)-2-(4-aminophenyl)piperidine-1-carboxylate)

1260220-48-1 structure

商品名:tert-butyl (2S)-2-(4-aminophenyl)piperidine-1-carboxylate

CAS番号:1260220-48-1

MF:C16H24N2O2

メガワット:276.373964309692

CID:5231862

tert-butyl (2S)-2-(4-aminophenyl)piperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-butyl (2S)-2-(4-aminophenyl)piperidine-1-carboxylate

-

- インチ: 1S/C16H24N2O2/c1-16(2,3)20-15(19)18-11-5-4-6-14(18)12-7-9-13(17)10-8-12/h7-10,14H,4-6,11,17H2,1-3H3/t14-/m0/s1

- InChIKey: USGKAXIJKNBDSV-AWEZNQCLSA-N

- ほほえんだ: N1(C(OC(C)(C)C)=O)CCCC[C@H]1C1=CC=C(N)C=C1

tert-butyl (2S)-2-(4-aminophenyl)piperidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBUB715-1G |

tert-butyl (2S)-2-(4-aminophenyl)piperidine-1-carboxylate |

1260220-48-1 | 95% | 1g |

¥ 11,748.00 | 2023-03-30 | |

| eNovation Chemicals LLC | Y1219869-1g |

(S)-TERT-BUTYL 2-(4-AMINOPHENYL)PIPERIDINE-1-CARBOXYLATE |

1260220-48-1 | 95% | 1g |

$2850 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1219869-1g |

(S)-TERT-BUTYL 2-(4-AMINOPHENYL)PIPERIDINE-1-CARBOXYLATE |

1260220-48-1 | 95% | 1g |

$2850 | 2025-02-25 | |

| eNovation Chemicals LLC | Y1219869-1g |

(S)-TERT-BUTYL 2-(4-AMINOPHENYL)PIPERIDINE-1-CARBOXYLATE |

1260220-48-1 | 95% | 1g |

$2850 | 2025-02-20 |

tert-butyl (2S)-2-(4-aminophenyl)piperidine-1-carboxylate 関連文献

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

-

4. Synthesis of Cl2 induced by low energy (0–18 eV) electron impact to condensed 1,2-C2F4Cl2 moleculesMohamed Nejib Hedhili,Fabrice Bournel,Michel Tronc,Roger Azria Phys. Chem. Chem. Phys., 2002,4, 3350-3355

-

Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861

1260220-48-1 (tert-butyl (2S)-2-(4-aminophenyl)piperidine-1-carboxylate) 関連製品

- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)

- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)

- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)

- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬